molecular formula C12H12F2INO B1457001 (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone CAS No. 1228778-07-1

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone

Numéro de catalogue: B1457001
Numéro CAS: 1228778-07-1
Poids moléculaire: 351.13 g/mol
Clé InChI: UCNOOZCBBSGYRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone typically involves the reaction of 4-iodobenzoyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction may be carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different halogen or functional groups.

Applications De Recherche Scientifique

Anticancer Research

One of the primary applications of (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone is in the development of anticancer agents. Research has indicated that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Such inhibition can lead to decreased tumor growth and improved patient outcomes .

Case Study:
A study published in a patent document highlighted the potential of this compound as part of a larger class of compounds targeting EGFR mutations. The findings suggest that modifications to the piperidine structure can enhance efficacy against resistant cancer cell lines .

Neurological Disorders

The compound's potential neuroprotective effects are under investigation, particularly in relation to conditions like Alzheimer's disease. Compounds with piperidine structures have shown promise in modulating neurotransmitter systems and reducing neuroinflammation .

Research Insight:
A study demonstrated that derivatives of piperidine could enhance cognitive function in animal models by improving synaptic plasticity and reducing amyloid-beta accumulation, a hallmark of Alzheimer's pathology .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can improve charge transport and stability of the materials used in these devices .

Performance Metrics:
Research indicates that devices utilizing this compound exhibit enhanced efficiency and longer operational lifetimes compared to traditional materials. These advancements are crucial for the commercialization of organic electronic devices .

Drug Delivery Systems

The compound's solubility and stability characteristics make it suitable for use in drug delivery systems. Its ability to form complexes with various pharmaceutical agents can enhance bioavailability and targeted delivery .

Application Example:
In one formulation study, this compound was used as a carrier for poorly soluble drugs, significantly improving their pharmacokinetic profiles .

Mécanisme D'action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (4-Fluoropiperidin-1-yl)-(4-iodophenyl)-methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-chlorophenyl)-methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-bromophenyl)-methanone

Uniqueness

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can impart distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Activité Biologique

(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone, also known by its CAS number 1228778-07-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12F2INO
  • Molecular Weight : 325.13 g/mol
  • IUPAC Name : this compound

Recent studies have identified this compound as a potent inhibitor of the mitotic kinesin KIF18A, which plays a critical role in chromosome alignment and segregation during mitosis. Inhibition of KIF18A has been linked to increased mitotic arrest and apoptosis in cancer cells characterized by chromosomal instability (CIN).

Key Findings:

  • Mitotic Arrest : Compounds targeting KIF18A, including this compound, have shown significant mitotic arrest in various cancer cell lines. This effect is sustained for extended periods, leading to cell death either during mitosis or shortly thereafter .
  • Apoptosis Induction : The compound has been associated with increased levels of cleaved PARP (cl-PARP), a marker of apoptosis, indicating its potential to induce programmed cell death in sensitive cancer cell lines .
  • Cell Line Sensitivity : Studies have demonstrated that certain breast and ovarian cancer cell lines exhibit heightened sensitivity to KIF18A inhibition, with mean half-maximum effective concentration (EC50) values reported as low as 0.021 µM .

Study 1: KIF18A Inhibition in Cancer Cells

In a recent study published in December 2023, researchers explored the effects of KIF18A inhibitors on various cancer cell lines. The findings indicated that treatment with this compound led to:

  • A significant decrease in cell proliferation.
  • Increased apoptosis markers in sensitive cell lines.

These results suggest that this compound could be a promising candidate for further development as an anticancer agent targeting KIF18A-dependent pathways .

Study 2: Effects on Normal Cells

Another aspect of the research focused on the toxicity of KIF18A inhibitors on normal somatic cells. In vitro studies using human bone marrow mononuclear cells showed minimal adverse effects when treated with this compound at concentrations up to 1 µM. This indicates a potentially favorable therapeutic window for cancer treatment without significantly impacting normal cell viability .

Comparative Data Table

The following table summarizes the biological activity and effects observed with this compound compared to other known KIF18A inhibitors.

Compound NameEC50 (µM)Mitotic ArrestApoptosis InductionEffect on Normal Cells
This compound0.021YesYesMinimal
AM-02770.047YesYesSignificant
Ispinesib0.015YesYesSignificant

Propriétés

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-1-3-10(15)4-2-9/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNOOZCBBSGYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Step 77-1 in the synthetic method for compound 77-1, 4-iodobenzoic acid 1 and 4,4-difluoropiperidine 2 were used to obtain compound 83-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone
Reactant of Route 2
Reactant of Route 2
(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone
Reactant of Route 3
Reactant of Route 3
(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone
Reactant of Route 4
Reactant of Route 4
(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone
Reactant of Route 5
Reactant of Route 5
(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone
Reactant of Route 6
Reactant of Route 6
(4,4-Difluoropiperidin-1-yl)-(4-iodophenyl)-methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.